

A Comparative Analysis of CDK2-IN-14-d3 and CYC065 Efficacy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CDK2-IN-14-d3

Cat. No.: B15141402

[Get Quote](#)

In the landscape of targeted cancer therapy, inhibitors of cyclin-dependent kinases (CDKs) represent a pivotal class of molecules. This guide provides a detailed comparison of two noteworthy CDK inhibitors: **CDK2-IN-14-d3**, a highly selective CDK2 inhibitor, and CYC065 (Fadraciclib), a dual inhibitor of CDK2 and CDK9. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their efficacy, mechanisms of action, and the experimental foundations of these findings.

Introduction to the Compounds

CDK2-IN-14-d3 is a potent and exceptionally selective inhibitor of CDK2, developed from a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core structure.^[1] Its design strategy focused on achieving high selectivity against other CDK family members to minimize off-target effects.^[1] The inclusion of deuterium in its structure was a strategic modification to reduce metabolic dealkylation, thereby improving its pharmacokinetic profile.^[1]

CYC065 (Fadraciclib) is an orally available, second-generation CDK inhibitor that potently targets both CDK2 and CDK9.^{[1][2][3]} Its dual inhibitory mechanism allows it to interfere with both cell cycle progression (via CDK2) and transcription (via CDK9).^{[2][3]} CYC065 has been investigated in numerous preclinical and clinical studies for various malignancies.^{[4][5][6][7]}

Efficacy and Potency: A Quantitative Comparison

The following tables summarize the available quantitative data on the potency and efficacy of **CDK2-IN-14-d3** and CYC065.

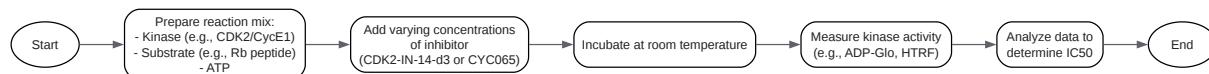
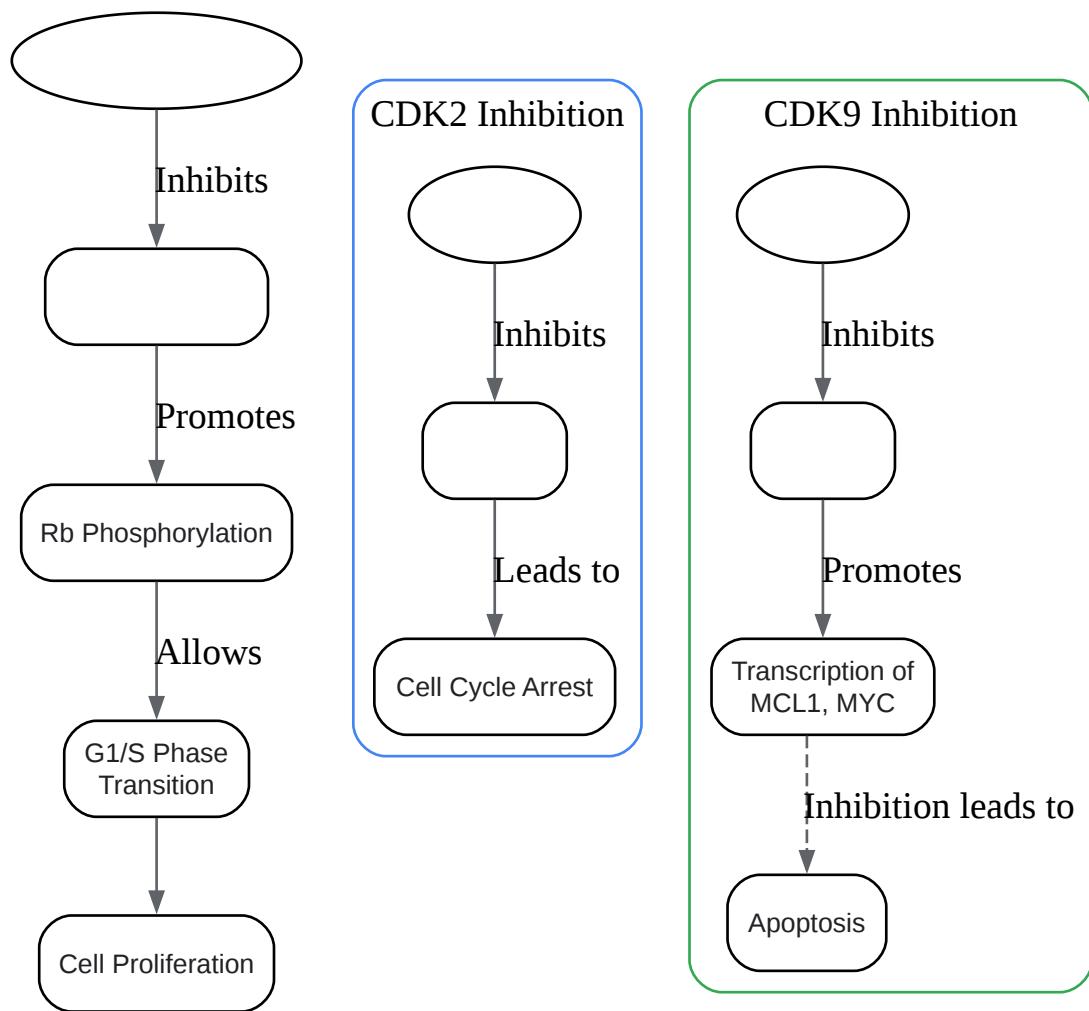
Table 1: In Vitro Kinase Inhibitory Activity (IC50)

Compound	Target	IC50 (nM)	Selectivity vs. Other CDKs
CDK2-IN-14-d3	CDK2/CycE1	1.1	>200-fold vs. CDK1/4/6/7/9
CYC065 (Fadraciclib)	CDK2/cyclin A	5	-
CDK9/cyclin T1	26		Potent against CDK2 and CDK9

Data for **CDK2-IN-14-d3** from Sokolsky A, et al. ACS Medicinal Chemistry Letters, 2022. Data for CYC065 from PLOS One. 2020;15(7):e0234103 and Selleck Chemicals.

Table 2: Cellular Efficacy

Compound	Cell Line	Assay	IC50 (μM)
CDK2-IN-14-d3	COV318	p-Rb HTRF	0.102 (without blood), inactive (with blood)
CYC065 (Fadraciclib)	Various AML cell lines	Resazurin assay (72h)	Varies by cell line
Colorectal Cancer PDOs		Cell-Titer Glo (72h)	2.65 ± 3.92



Data for **CDK2-IN-14-d3** from Sokolsky A, et al. ACS Medicinal Chemistry Letters, 2022. Data for CYC065 from PLOS One. 2020;15(7):e0234103 and ASCO Meeting Abstract 2024.

Mechanism of Action

CDK2-IN-14-d3: Selective CDK2 Inhibition

CDK2-IN-14-d3's primary mechanism is the highly selective inhibition of CDK2. CDK2 is a key regulator of the G1/S phase transition in the cell cycle. By inhibiting CDK2, **CDK2-IN-14-d3** is expected to induce cell cycle arrest at this checkpoint, preventing DNA replication and

subsequent cell division. This targeted approach aims to be particularly effective in tumors with CDK2 hyperactivity or amplification of its binding partner, cyclin E (CCNE1).[\[1\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-based discovery and development of cyclin-dependent protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK2-IN-14-d3 - Immunomart [immunomart.org]
- 6. promega.com [promega.com]
- 7. Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of CDK2-IN-14-d3 and CYC065 Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15141402#cdk2-in-14-d3-efficacy-compared-to-cyc065\]](https://www.benchchem.com/product/b15141402#cdk2-in-14-d3-efficacy-compared-to-cyc065)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com